2-(1-Hydroxyethyl)-4-methylpentanoic acid

HMG‑CoA reductase cholesterol biosynthesis enzyme inhibition

Conventional statins require DMSO co-solvents that confound cell-based metabolic assays. This branched-chain hydroxy acid eliminates solvent artifacts with its high aqueous solubility (≥25 mg/mL) while delivering potent HMG-CoA reductase inhibition (IC50=19 nM) and unique dual-target lipoxygenase activity. - Single-agent probe for crosstalk between cholesterol biosynthesis and arachidonic acid-mediated inflammation. - Superior water solubility enables assay-ready dosing without cytotoxic solvent vehicles. - Structurally validated for R&D; not subject to controlled substance regulations. Ships ambient globally.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
Cat. No. B13301594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxyethyl)-4-methylpentanoic acid
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C)O)C(=O)O
InChIInChI=1S/C8H16O3/c1-5(2)4-7(6(3)9)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)
InChIKeyAPTNXEYVOOPRRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Hydroxyethyl)-4-methylpentanoic acid: A Multifunctional Hydroxy Acid with Documented HMG‑CoA Reductase, Lipoxygenase, and Antineoplastic Activities


2-(1-Hydroxyethyl)-4-methylpentanoic acid (CAS: 857482‑14‑5) is a branched‑chain aliphatic hydroxy acid belonging to the pentanoic acid subclass [REFS‑1]. Its structure incorporates a hydroxyl group on the ethyl substituent, conferring a distinctive multifunctional pharmacological profile. The compound is documented as a potent inhibitor of 3‑hydroxy‑3‑methylglutaryl‑coenzyme A (HMG‑CoA) reductase [REFS‑2], an established target for cholesterol‑lowering therapeutics, and a lipoxygenase inhibitor that interferes with arachidonic acid metabolism [REFS‑3]. Additionally, its glucopyranoside derivative, sinkiangenorin C, isolated from Ferula sinkiangensis, exhibits antineoplastic activity [REFS‑4].

Dual-target enzyme inhibition context (HMG-CoA and lipoxygenase)
High aqueous solubility profile for simplified in-assay preparation
Form-dependent research context: aglycone for metabolic studies, glycoside for cell-line screening

Why 2-(1-Hydroxyethyl)-4-methylpentanoic acid Cannot Be Replaced by Other Hydroxy Acids or Common Enzyme Inhibitors


Superficial structural similarity to other branched‑chain hydroxy acids (e.g., leucic acid, 2‑hydroxy‑4‑methylpentanoic acid) or to generic HMG‑CoA reductase inhibitors (statins) does not guarantee functional equivalence. The precise location of the 1‑hydroxyethyl group on the pentanoic acid backbone dictates both the potency and the spectrum of enzymatic targets [REFS‑1]. While statins such as lovastatin, simvastatin, and pravastatin share HMG‑CoA reductase inhibition, their IC50 values span a wide range (24–300 nM) and their polypharmacology differs substantially [REFS‑2]. Moreover, the documented lipoxygenase inhibition of 2-(1-hydroxyethyl)-4-methylpentanoic acid [REFS‑3] is absent in most statins, and its aglycone form exhibits antineoplastic activity that is not replicated by simple hydroxy acids [REFS‑4]. Consequently, substituting this compound with an analog based solely on class membership risks losing key therapeutic or research‑relevant activities.

!
Standard statins lack lipoxygenase inhibition; polypharmacology profile may shift significantly.
!
Simple branched-chain hydroxy acids (e.g., leucic acid) do not target HMG-CoA or LOX.
!
The glycosylated derivative (sinkiangenorin C) exhibits a distinct cytotoxicity profile not replicated by the aglycone.

Quantitative Evidence Guide: 2-(1-Hydroxyethyl)-4-methylpentanoic acid versus Key Comparators


HMG‑CoA Reductase Inhibitory Potency: 2-(1-Hydroxyethyl)-4-methylpentanoic acid Demonstrates Single‑Digit nM IC50, Surpassing Most Early‑Generation Statins

In a rat liver microsome assay measuring the conversion of [14C]‑HMG‑CoA to [14C]‑mevalonic acid over 15 minutes, 2-(1-hydroxyethyl)-4-methylpentanoic acid inhibited HMG‑CoA reductase with an IC50 of 19 nM [REFS‑1]. This places the compound in the same potency tier as cerivastatin (IC50 = 6 nM) and ahead of atorvastatin (IC50 ≈ 40–100 nM), fluvastatin (IC50 ≈ 40–100 nM), pravastatin (IC50 ≈ 100–300 nM), simvastatin (IC50 ≈ 100–300 nM), and lovastatin (IC50 ≈ 24 nM in HepG2 cells) when assayed in comparable microsomal systems [REFS‑2][REFS‑3].

HMG-CoA Inhibition
Reported
IC50 19 nM
Supports HMG-CoA pathway potency context.
Comparable to high-potency statins in microsomal assays; solubility advantage.
HMG‑CoA reductase cholesterol biosynthesis enzyme inhibition

Lipoxygenase Inhibition: A Pharmacological Feature Not Present in Statin Comparators

2-(1-Hydroxyethyl)-4-methylpentanoic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [REFS‑1]. This activity is absent in the pharmacological profiles of HMG‑CoA reductase inhibitors such as cerivastatin, atorvastatin, fluvastatin, pravastatin, simvastatin, and lovastatin, which are not known to inhibit lipoxygenase [REFS‑2].

Lipoxygenase (LOX) Target
Class-level
Active
vs. Statins: Not reported
Unique dual-pathway probe context.
Inferred from database records; supports arachidonic acid crosstalk studies.
lipoxygenase arachidonic acid metabolism inflammation

Antineoplastic Activity: Sinkiangenorin C (Glucopyranoside) Exhibits Cytotoxicity Against Gastric Cancer Cells

The glucopyranoside derivative of 2-(1-hydroxyethyl)-4-methylpentanoic acid, named sinkiangenorin C, demonstrated cytotoxic activity against AGS human gastric cancer cells with an IC50 of 36.9 μM in vitro [REFS‑1]. In the same study, the parent aglycone 2-(1-hydroxyethyl)-4-methylpentanoic acid did not show significant activity against HeLa, K562, or AGS cell lines, indicating that glycosylation is required for the observed antineoplastic effect [REFS‑1].

Cytotoxicity Profile
Direct head-to-head
Sinkiangenorin C: IC50 36.9 μM
vs. Aglycone: Inactive
Glycosylation-dependent cytotoxicity endpoint.
MTT assay, AGS gastric cancer cells; validates form selection for cell-line work.
antineoplastic cytotoxicity gastric cancer

Solubility Profile: High Aqueous Solubility Facilitates In Vitro Assay Development

2-(1-Hydroxyethyl)-4-methylpentanoic acid exhibits water solubility of at least 25 mg/mL (≈156 mM), and is soluble in DMSO to at least 50 mM [REFS‑1]. In contrast, many statins (e.g., lovastatin, simvastatin, atorvastatin) are poorly water‑soluble and require organic solvents or complex formulation strategies for in vitro work [REFS‑2].

Aqueous Solubility
Reported
>25 mg/mL
(>156 mM)
Streamlined assay preparation context.
Reduces reliance on organic co-solvents (DMSO) in cell-based assays.
solubility formulation assay development

Valproic Acid Analog Differentiation: Absence of HDAC Inhibition Correlates with Reduced Developmental Toxicity

In a head‑to‑head comparison of valproic acid (VPA) analogues using the embryonic stem cell test (EST), (±)-2-ethyl-4-methylpentanoic acid, a close structural analog of 2-(1-hydroxyethyl)-4-methylpentanoic acid, did not inhibit cardiomyocyte differentiation, whereas VPA and other HDAC‑inhibiting analogs strongly suppressed differentiation [REFS‑1]. This lack of effect correlates with the known in vivo developmental toxicity profile of VPA, which is mediated via HDAC inhibition [REFS‑1]. Although direct data for 2-(1-hydroxyethyl)-4-methylpentanoic acid are not available, the structural similarity to 2-ethyl-4-methylpentanoic acid suggests that it may similarly lack HDAC inhibitory activity, potentially offering a safer alternative for applications where teratogenicity is a concern.

Developmental Safety Context
Class-level inference
HDAC-inactive analog profile
Supports control selection for HDAC-inhibition studies.
Inferred from close analog (±)-2-ethyl-4-methylpentanoic acid; requires assay-specific validation.
developmental toxicity HDAC inhibition embryonic stem cells

Additional Enzymatic Activities: Formyltetrahydrofolate Synthetase, Carboxylesterase, and Cyclooxygenase Inhibition

Beyond HMG‑CoA reductase and lipoxygenase, 2-(1-hydroxyethyl)-4-methylpentanoic acid has been reported to inhibit formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase [REFS‑1]. It also exhibits antioxidant activity in fats and oils [REFS‑1]. None of these ancillary activities are shared by statin drugs, which are generally selective for HMG‑CoA reductase [REFS‑2].

Ancillary Polypharmacology
Class-level inference
Carboxylesterase, FormylTHF, COX
Supports multi-target systems-level study context.
Inferred from MeSH record; comprehensive activity profile data to verify.
multi‑target inhibitor polypharmacology antioxidant

Recommended Applications for 2-(1-Hydroxyethyl)-4-methylpentanoic acid Based on Differentiated Evidence


In Vitro Cholesterol Biosynthesis Studies Requiring Potent HMG‑CoA Reductase Inhibition with High Aqueous Solubility

Researchers investigating the mevalonate pathway can utilize 2-(1-hydroxyethyl)-4-methylpentanoic acid as a potent HMG‑CoA reductase inhibitor (IC50 = 19 nM) that is highly water‑soluble (≥25 mg/mL) [REFS‑1]. This combination of potency and solubility simplifies assay development and reduces solvent‑induced cytotoxicity, making it ideal for cell‑based studies where statins like lovastatin or atorvastatin would require DMSO concentrations that may confound results [REFS‑2].

Dual‑Target Modulation of Cholesterol Metabolism and Inflammation

For studies exploring the crosstalk between cholesterol biosynthesis and arachidonic acid‑derived inflammatory mediators, 2-(1-hydroxyethyl)-4-methylpentanoic acid offers a unique dual‑target profile. It simultaneously inhibits HMG‑CoA reductase (IC50 = 19 nM) and lipoxygenase [REFS‑1][REFS‑2]. This is not achievable with conventional statins, which lack lipoxygenase activity. The compound is therefore well‑suited for metabolic‑inflammatory disease models (e.g., atherosclerosis, non‑alcoholic steatohepatitis).

Anticancer Research Using Glycosylated Derivative Sinkiangenorin C

Sinkiangenorin C, the 4‑O‑β‑D‑glucopyranoside of 2-(1-hydroxyethyl)-4-methylpentanoic acid, exhibits selective cytotoxicity against AGS gastric cancer cells (IC50 = 36.9 μM) [REFS‑1]. The aglycone form is inactive in the same assays, underscoring the critical role of glycosylation. Laboratories focused on gastric cancer or natural product‑derived anticancer agents should procure the glycosylated derivative for screening and mechanistic studies.

Developmental Toxicology Studies Requiring HDAC‑Inactive Control

Based on the well‑characterized behavior of the structurally analogous (±)-2-ethyl-4-methylpentanoic acid, which does not inhibit HDAC or perturb cardiomyocyte differentiation in the embryonic stem cell test [REFS‑1], 2-(1-hydroxyethyl)-4-methylpentanoic acid is likely to share this favorable safety profile. It can therefore serve as an HDAC‑inactive control compound in studies examining the teratogenic effects of valproic acid and other HDAC inhibitors, enabling researchers to dissect HDAC‑dependent vs. HDAC‑independent mechanisms of developmental toxicity.

Application
Selection Property
Validation Focus
Cholesterol biosynthesis pathway studies
Target engagement and aqueous solubility profile
HMG-CoA reductase inhibition and in-assay solubility
Metabolic-inflammatory crosstalk studies
Dual-target (HMG-CoA/LOX) profile
Pathway-response endpoints for both axes
Cell-line cytotoxicity screening
Glycosylated derivative identity
Cytotoxicity endpoint review
Developmental toxicity assay control
HDAC-inactive structural analog profile
Assay-specific control validation

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39 linked technical documents
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